molecular formula C10H9F2N3 B13566906 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B13566906
M. Wt: 209.20 g/mol
InChI Key: XCYRAMOUQUXWRG-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3,4-difluorophenyl group at position 4, a methyl group at position 3, and an amine moiety at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and applications in agrochemicals . The fluorine substituents on the phenyl ring enhance electronegativity and metabolic stability, making this compound a candidate for further pharmacological optimization .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9F2N3/c1-5-9(10(13)15-14-5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H3,13,14,15)

InChI Key

XCYRAMOUQUXWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 3,4-difluoroaniline with 3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

The pyrazole scaffold allows for extensive structural modifications. Below is a comparative analysis of analogs with variations in substituent positions and functional groups:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 4-(3,4-difluorophenyl), 3-methyl C₁₀H₉F₂N₃ 209.19 Electron-withdrawing fluorines enhance polarity and potential bioavailability
4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine 4-(3,4-dimethoxyphenyl), 3-methyl C₁₂H₁₅N₃O₂ 233.27 Methoxy groups increase electron density, altering solubility and reactivity
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 1-(2,4-difluorophenyl), 3-methyl C₁₀H₉F₂N₃ 209.19 Fluorine positional isomerism affects molecular packing and hydrogen bonding
3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine 3-(2-CF₃-phenyl) C₁₀H₈F₃N₃ 243.19 Trifluoromethyl group introduces steric bulk and lipophilicity
Key Observations:
  • Electronic Effects: Fluorine substituents (as in the target compound) increase electronegativity, improving binding affinity in hydrophobic pockets of biological targets.
  • Biological Implications : The trifluoromethyl group in ’s analog is associated with prolonged metabolic stability, a feature leveraged in pesticides like fipronil .
  • Synthetic Routes: Many analogs (e.g., ) are synthesized via condensation of substituted acetophenones with hydrazines, followed by functionalization .

Pharmacological and Industrial Relevance

Insights:
  • The target compound’s 3,4-difluorophenyl group may offer advantages in CNS drug design due to enhanced blood-brain barrier penetration compared to bulkier substituents (e.g., trifluoromethyl) .
  • Agricultural Chemistry : Analogs with sulfonyl or thiazole moieties (e.g., ) are explored for herbicidal activity .

Crystallographic and Computational Studies

  • Hydrogen Bonding : Pyrazole-5-amine derivatives often form N–H···N/F hydrogen bonds, influencing crystal packing and stability. For example, ’s compound exhibits a planar pyrazole ring with intermolecular N–H···Cl interactions .
  • Software Tools : Programs like SHELX and ORTEP-3 () are critical for resolving anisotropic displacement parameters in fluorine-containing analogs .

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